7-Oxaspiro[3.5]nonan-5-amine
Description
Significance of Spirocyclic Scaffolds in Modern Organic Synthesis and Medicinal Chemistry
Spirocyclic scaffolds are increasingly prominent in contemporary drug discovery and organic synthesis due to their unique three-dimensional (3D) structures. tandfonline.com Unlike flat aromatic systems, the inherent 3D nature of spirocycles allows for the precise projection of functional groups into three-dimensional space, which can lead to more specific and effective interactions with biological targets like protein binding sites. tandfonline.comrsc.orgnih.gov
This conformational rigidity is a key advantage. researchgate.net Spirocycles composed of smaller rings (six-membered or less) possess a limited number of well-defined conformations, which is a desirable attribute in structure-based drug design. tandfonline.com Many natural products, which have evolved to interact with proteins, feature spirocyclic motifs. tandfonline.com A classic example is Griseofulvin, a spiro-based antifungal agent. beilstein-journals.org
In medicinal chemistry, the incorporation of spirocyclic fragments into drug candidates can improve critical physicochemical properties. The higher sp³ character of these aliphatic ring systems can enhance water solubility and metabolic stability compared to their aromatic counterparts. tandfonline.com Consequently, these scaffolds are actively explored for developing new therapeutic agents against a range of diseases. nih.govbeilstein-journals.org
Overview of Oxaspiro[3.5]nonane Derivatives and their Unique Structural Attributes
The 7-Oxaspiro[3.5]nonan-5-amine molecule belongs to the family of oxaspiro[3.5]nonane derivatives. The nomenclature "[3.5]" indicates that the core structure consists of two rings joined by a spiro atom: one ring has three carbon atoms besides the spiro center (a cyclobutane (B1203170) ring), and the other has five (a cyclohexane-based ring). The term "nonane" signifies a total of nine atoms in the two rings, excluding the spiro atom itself. The prefix "7-Oxa" specifies that an oxygen atom replaces a carbon at the 7-position of the spirocyclic system, creating a tetrahydropyran (B127337) ring.
The fundamental structure is a bicyclic system where a central quaternary carbon atom serves as the junction between a four-membered cyclobutane ring and a six-membered tetrahydropyran ring. This spiro linkage imparts significant rigidity and a defined spatial arrangement. The presence of the oxygen heteroatom within the six-membered ring introduces polarity and the potential for hydrogen bonding, influencing the molecule's solubility and interaction with biological targets.
Various functional derivatives of the oxaspiro[3.5]nonane core exist, including those with ketone, alcohol, carboxylic acid, and different amine functionalities. abovchem.combldpharm.com These variations allow chemists to modulate the compound's properties for specific applications, such as using a ketone derivative like 7-Oxaspiro[3.5]nonan-2-one as a precursor for synthesizing amine analogues through reductive amination.
| Property | Data for this compound (and its hydrochloride salt) | Reference |
| Molecular Formula | C₈H₁₅NO | uni.lu |
| Molecular Weight | 141.21 g/mol | |
| IUPAC Name | This compound | |
| Monoisotopic Mass | 141.11537 Da | uni.lu |
| Structure | A cyclobutane ring and a tetrahydropyran ring sharing a spiro atom, with a primary amine at position 5. | |
| Key Functional Groups | Primary Amine (-NH₂), Ether (-O-) |
Positioning of this compound in the Context of Related Spiroamines
This compound is one of several possible aminated isomers of the oxaspiro[3.5]nonane scaffold. Its specific identity is defined by the location of both the oxygen atom and the amine group. In this case, the amine is located at the 5-position on the larger, oxygen-containing ring.
Comparing it with related spiroamines highlights its unique structural features. For instance, 2-Oxaspiro[3.5]nonan-7-amine has the oxygen atom in the smaller (oxetane) ring and the amine on the larger (cyclohexane) ring. chemshuttle.com In contrast, 5-Oxaspiro[3.5]nonan-8-amine features the oxygen in the smaller ring and the amine on the larger ring, but at a different position. Another related compound, 7-Oxa-1-azaspiro[3.5]nonane , incorporates a nitrogen atom directly into the ring structure, making it a different class of heterocycle. lookchem.com
These seemingly minor positional changes can significantly alter the molecule's three-dimensional shape, polarity, basicity, and how it presents its functional groups for interaction. The specific placement of the ether and amine functionalities in this compound dictates its potential as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics where precise spatial orientation is critical for biological activity. rsc.org
| Compound Name | Ring 1 (4-membered) | Ring 2 (6-membered) | Amine Position | Oxygen Position | Reference |
| This compound | Cyclobutane | Tetrahydropyran (amine-bearing) | 5 | 7 | |
| 2-Oxaspiro[3.5]nonan-7-amine | Oxetane (B1205548) | Cyclohexane (B81311) (amine-bearing) | 7 | 2 | |
| 5-Oxaspiro[3.5]nonan-8-amine | Oxetane | Cyclohexane (amine-bearing) | 8 | 5 | |
| 7-Oxa-1-azaspiro[3.5]nonane | Azetidine | Tetrahydropyran | 1 (in-ring) | 7 | lookchem.com |
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
7-oxaspiro[3.5]nonan-9-amine |
InChI |
InChI=1S/C8H15NO/c9-7-6-10-5-4-8(7)2-1-3-8/h7H,1-6,9H2 |
InChI Key |
NQYXAFLPWFYCAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCOCC2N |
Origin of Product |
United States |
Advanced Synthetic Strategies for 7 Oxaspiro 3.5 Nonan 5 Amine and Its Analogs
Retrosynthetic Analysis of the 7-Oxaspiro[3.5]nonan-5-amine Scaffold
A logical retrosynthetic analysis of a target molecule like an aminated 2-oxaspiro[3.5]nonane derivative begins with the disconnection of the amine group. This can be achieved via standard C-N bond-forming reactions such as reductive amination of a corresponding ketone, nucleophilic substitution, or other amination protocols.
Further disconnection of the spirocyclic core reveals two primary challenges: the formation of the spirocenter and the construction of the two distinct rings. The spirocycle can be disconnected through pathways that form the oxetane (B1205548) and cyclohexane (B81311) rings sequentially or in a convergent manner. Key precursors identified through this analysis often include:
A pre-formed cyclohexane derivative onto which the oxetane ring is built.
A pre-formed oxetane derivative that undergoes annulation to form the cyclohexane ring.
An acyclic precursor containing all the necessary carbon atoms and functional groups, which can undergo a cascade cyclization.
A common strategy involves the use of a cyclohexanone (B45756) derivative as a key intermediate. This allows for the installation of the oxetane ring via nucleophilic addition to the carbonyl group, followed by cyclization. Alternatively, a precursor like a 1,1-disubstituted cyclohexane can be elaborated to form the spiro-oxetane.
Methodologies for the Construction of the Oxetane Ring within Spiro Systems
The formation of the strained four-membered oxetane ring requires specific and efficient synthetic methods. magtech.com.cn Its construction is often a critical step in the synthesis of spirocyclic analogs.
Intramolecular Cyclization Approaches for Oxetane Formation
The most prevalent method for constructing oxetane rings is the intramolecular Williamson ether synthesis. nih.gov This approach relies on the cyclization of a substrate containing an alcohol and a leaving group in a 1,3-relationship. The synthesis of spiro-oxetanes can be achieved by starting with a cyclic precursor, such as a substituted cyclohexanol (B46403) bearing a hydroxymethyl group or a related 1,3-diol.
The key steps typically involve:
Synthesis of a 1,3-diol precursor: This can be a 1-(hydroxymethyl)cyclohexan-1-ol derivative.
Selective activation of one hydroxyl group: This is crucial for the subsequent cyclization. The primary alcohol is often selectively converted into a good leaving group, such as a tosylate or mesylate.
Base-mediated cyclization: Treatment with a suitable base induces an intramolecular SN2 reaction, where the remaining hydroxyl group displaces the leaving group to form the oxetane ring.
An alternative powerful method involves the use of a Corey-Chaykovsky reaction on a ketone, followed by a ring-expansion of the resulting epoxide using a sulfoxonium ylide. nih.gov Additionally, domino reactions, such as a Michael addition followed by an intramolecular etherification, have been successfully employed to create spirooxindole oxetanes, a strategy that can be adapted to other spirocyclic systems. researchgate.netbeilstein-journals.org
| Precursor Type | Reagents & Conditions | Product | Yield | Ref |
| 1,3-Diol on Cyclohexane | 1. TsCl, Pyridine; 2. NaH, THF | Spiro-oxetane | Good | core.ac.uk |
| 3-Hydroxyoxindole | Phenyl vinyl selenone, aq. KOH, rt | Spirooxindole oxetane | 34-73% | researchgate.netrsc.org |
| Alcohol and Vinyl Sulfonium | KOtBu, Visible Light (HAT) | Spiro-oxetane | High | nih.gov |
Stereoselective Syntheses of Oxetane Precursors
Controlling the stereochemistry of the spirocyclic system is paramount, especially for applications in medicinal chemistry. Stereoselective synthesis of the oxetane ring often begins with the stereocontrolled synthesis of the 1,3-diol precursor. This can be achieved through various asymmetric reactions, such as stereoselective reduction of a β-hydroxy ketone.
Once a stereodefined 1,3-diol is obtained, the cyclization to the oxetane can proceed with predictable stereochemical outcomes. For instance, a double-inversion sequence can be used:
The diol is converted to a cyclic orthoester.
Treatment with a reagent like acetyl bromide opens the orthoester with inversion of configuration at one carbon center, creating a bromoacetate.
Selective cleavage of the acetyl group provides a bromohydrin.
Intramolecular cyclization with a strong base (e.g., NaH) proceeds via an SN2 reaction, causing a second inversion at the same carbon center.
Formation of the Cyclohexane Ring in 7-Oxaspiro[3.5]nonane Derivatives
The construction of the six-membered carbocyclic ring can be accomplished through various annulation strategies, often involving the formation of one or two carbon-carbon bonds.
Acid-Catalyzed Cyclizations
Acid-catalyzed reactions provide a powerful means to construct cyclohexane rings in spirocyclic systems. nih.gov A common and effective strategy is the acid-catalyzed cyclization of a 1:1 Michael adduct. mdpi.com This approach can be designed as a one-pot reaction.
For example, the reaction between a cyclic 1,3-dione (like dimedone) and a diarylideneacetone in the presence of a Lewis acid (e.g., ZnCl₂) or a Brønsted acid can initiate a Michael addition. The resulting adduct can then undergo an intramolecular cyclization and dehydration sequence to form a highly substituted spiro[5.5]undecane system. While this example builds a spiro[5.5] system, the principle can be adapted to spiro[3.5] systems by using a suitable four-membered ring precursor.
Another relevant strategy is the ring-opening cyclization of doubly activated spirocyclopropanes. For instance, a cyclohexane-1,3-dione-2-spirocyclopropane can react with nucleophiles or under acidic conditions to generate various fused or spirocyclic heterocyclic systems.
| Reaction Type | Substrates | Catalyst/Reagent | Product Type | Ref |
| Michael/Aldol Cascade | Dimedone, Diarylidenacetone | ZnCl₂ or HCl | Spiro[5.5]undecane-trione | mdpi.com |
| Diels-Alder Reaction | Schiff Base, Cyclopentadiene | Lewis Acid | Bicyclic Amine | mdpi.com |
| Ipso-Annulation | N-arylpropiolamides, Boronic Acids | Ag(II), K₂S₂O₈ | Seleno-azaspiro-cyclohexadienone | acs.org |
Metal-Mediated Oxidative Cyclization Reactions from Propargyl Alcohols
Transition metal catalysis offers a versatile platform for ring construction under mild conditions. Propargyl alcohols are particularly useful precursors due to their rich reactivity. sci-hub.se Metal-catalyzed oxidative cyclization of bis-homopropargylic alcohols (1,5-enynols) can lead to the formation of six-membered rings.
Ruthenium catalysts, for example, have been shown to mediate the oxidative cyclization of bis-homopropargylic alcohols to form δ-lactones. acs.org By tuning the catalyst and reaction conditions, a switch in reactivity can be achieved, leading to cycloisomerization to form dihydropyrans instead. acs.org These products can serve as versatile intermediates for the cyclohexane ring of the target spirocycle.
Gold and copper catalysts are also widely used. Gold(I) complexes can catalyze the cycloisomerization of propargyl ethers to form furans, and similar strategies can be envisioned for carbocycles. researchgate.net Copper-catalyzed tandem reactions have been developed for the synthesis of complex heterocycles, and these multicomponent strategies can be adapted for the construction of functionalized carbocyclic rings. beilstein-journals.org For instance, a copper-catalyzed reaction involving an amino alcohol, formaldehyde, a ketone, and an alkyne can lead to complex spirocycles in a single step. mdpi.com
Multi-component Reactions for Spirocyclic Construction
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. niist.res.inrug.nl This approach offers significant advantages, including reduced reaction times, energy savings, and high atom economy. tandfonline.comrsc.org The construction of spirocyclic frameworks, including those leading to oxaspirocycles, can be effectively achieved through MCRs. tandfonline.comrsc.orgrsc.orgbeilstein-journals.org
One notable MCR for constructing spirocyclic systems is the Prins-type cyclization. nih.govnih.gov This reaction can involve the coupling of a cyclic ketone, a homoallylic alcohol, and an acid to generate spirocyclic ethers. nih.govnih.gov For instance, the reaction of a cyclic ketone with 3-buten-1-ol (B139374) and methanesulfonic acid in dichloromethane (B109758) can yield a spirocyclic tetrahydropyranyl mesylate. nih.gov These mesylates are versatile intermediates that can be converted to the corresponding amines through a two-step process, typically involving displacement with azide (B81097) followed by reduction. nih.govnih.gov
Microwave-assisted MCRs have also emerged as a powerful tool for synthesizing spiro heterocycles, often leading to accelerated reaction rates and improved yields. rsc.orgsemanticscholar.org The application of MCRs in diversity-oriented synthesis allows for the generation of large libraries of spiro compounds for screening in drug discovery programs. beilstein-journals.org
A specific example of a multi-component reaction leading to a spirocyclic amine analog involves a copper-catalyzed ketone-amine-alkyne (KA²) coupling combined with a Pauson-Khand cycloaddition to produce spirocyclic pyrrolocyclopentenones. beilstein-journals.org While not directly yielding this compound, this methodology highlights the power of MCRs in accessing complex spirocyclic amine scaffolds.
Table 1: Examples of Multi-component Reactions in Spirocycle Synthesis
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Cyclic ketone, homoallylic alcohol, methanesulfonic acid | Dichloromethane, 23°C | Spirocyclic tetrahydropyranyl mesylate | nih.govnih.gov |
| Isatin, 1,3-indandione, aromatic amines | Zn(BDC) MOF, solvent-free, 80°C | Spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-indoline]-trione | tandfonline.com |
| Ketone, alkyne, amine | CuI, microwave, 100°C | Spirocyclic pyrrolidine | beilstein-journals.org |
Introduction and Functionalization of the Amine Moiety at the Spirocyclic Core
Once the spirocyclic core is established, the introduction and subsequent functionalization of the amine group are critical steps. A common strategy involves the conversion of other functional groups, such as ketones or mesylates, into the desired amine.
While the outline specifies 7-Oxaspiro[3.5]nonan-1-amine precursors, the principles of amide bond formation are broadly applicable to spirocyclic amines, including the target this compound. Amide bond formation is a fundamental transformation in organic chemistry, often employed to create peptidomimetics and other biologically active molecules. researchgate.net
The synthesis of amides from spirocyclic amines typically involves the reaction of the amine with a carboxylic acid or an activated carboxylic acid derivative. evitachem.com For example, the synthesis of 1-(4-chlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}cyclopentane-1-carboxamide involves the coupling of the corresponding spirocyclic amine with an appropriate carboxylic acid derivative. evitachem.com Common coupling agents used to facilitate this reaction include carbodiimides (like DCC or EDC) often in the presence of additives such as HOBt, or more modern reagents like HATU. researchgate.net The reaction conditions, such as solvent and temperature, are optimized to ensure high yields and purity.
An alternative approach involves the use of a KA² product which can be protected, for instance with acetic anhydride (B1165640) in pyridine, to form an amide. beilstein-journals.org This highlights the versatility of post-MCR modifications to introduce the amide functionality.
Table 2: Reagents for Amide Bond Formation
| Amine Precursor | Acylating Agent | Coupling Reagent/Conditions | Product | Reference |
| Spirocyclic amine | Carboxylic acid | DCC, HOBt, or HATU | Amide | researchgate.net |
| KA² product | Acetic anhydride | Pyridine, 40°C | Acetamide | beilstein-journals.org |
| 7-Oxaspiro[3.5]nonan-1-yl amine | 4-Fluorophenoxybenzoyl chloride | Base | 3-(4-Fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide |
Chiral Synthesis and Enantioselective Approaches to this compound
The biological activity of chiral molecules often resides in a single enantiomer. Therefore, the development of methods for the enantioselective synthesis of this compound is of paramount importance.
Asymmetric catalysis offers a powerful strategy for the synthesis of chiral spirocycles. sioc-journal.cn This can involve the use of chiral catalysts to control the stereochemical outcome of a reaction that forms the spirocyclic core or introduces a chiral center. For instance, the synthesis of chiral spiro-β-lactams has been achieved through 1,3-dipolar cycloaddition reactions and phosphane-catalyzed [3+2] annulations. nih.gov
While specific examples for this compound are not prevalent in the provided search results, the general principles of asymmetric catalysis are applicable. For example, the asymmetric hydrogenation of a β-keto ester precursor to a spiro-amino-γ-lactam has been demonstrated using a Ru-BINAP complex as the catalyst, achieving high enantioselectivity. thieme-connect.com This chiral lactam can then be further transformed into the desired chiral spiroamine.
When an enantioselective synthesis is not feasible or provides low enantiomeric excess, chiral resolution of a racemic mixture is a common alternative. libretexts.org This process involves separating the enantiomers of a chiral intermediate. libretexts.org
A classical method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.org This involves reacting the racemic amine with a single enantiomer of a chiral acid, such as tartaric acid. The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org Once separated, the individual enantiomers of the amine can be recovered by treatment with a base. libretexts.org
Another powerful technique for chiral separation is chromatography on a chiral stationary phase (CSP). chromatographytoday.commdpi.comnih.gov This method can be used both analytically to determine the enantiomeric excess and preparatively to separate enantiomers. mdpi.com For example, a method for the separation of the four enantiomers of the fungicide spiroxamine, a complex spiroamine, was developed using a chiral amylose-based stationary phase. chromatographytoday.com
Table 3: Chiral Synthesis and Resolution Approaches
| Method | Description | Key Reagents/Materials | Application | Reference |
| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction. | Chiral metal complexes (e.g., Ru-BINAP), organocatalysts. | Synthesis of chiral spirocycles. | sioc-journal.cnthieme-connect.com |
| Diastereomeric Salt Formation | Reaction of a racemic amine with a chiral acid to form separable diastereomeric salts. | Chiral acids (e.g., tartaric acid). | Resolution of racemic amines. | libretexts.org |
| Chiral Chromatography | Separation of enantiomers based on their differential interaction with a chiral stationary phase. | Chiral stationary phases (e.g., cellulose (B213188) or amylose (B160209) derivatives). | Enantioseparation of spiroamines. | chromatographytoday.commdpi.com |
Optimization of Reaction Conditions and Yields in Spiroamine Synthesis
The optimization of reaction conditions is a critical aspect of any synthetic route to maximize yield, purity, and efficiency while minimizing waste and cost. researchgate.net
In the context of spiroamine synthesis, several parameters can be adjusted. For MCRs, the stoichiometry of the reactants, the choice of catalyst, solvent, and temperature can all have a significant impact on the outcome. tandfonline.comnih.gov For instance, in the Prins-type cyclization, varying the equivalents of methanesulfonic acid was shown to affect the yield of the desired spirocyclic mesylate. nih.gov
For amide bond formation, optimization may involve screening different coupling agents and bases, as well as adjusting the reaction temperature and time to prevent side reactions and ensure complete conversion. researchgate.net The use of microwave irradiation has been shown to accelerate many reactions and improve yields in the synthesis of spiro heterocycles. rsc.orgsemanticscholar.org
In photocatalytic approaches to spirocycles, the choice of photocatalyst, solvent, and light source are crucial parameters to optimize. acs.org For example, in a visible-light-driven synthesis of N-heterospirocycles, different iridium and organic photocatalysts were evaluated to find the optimal conditions. acs.org
Mechanistic Organic Chemistry of 7 Oxaspiro 3.5 Nonan 5 Amine Transformations
Reaction Pathways of the Primary Amine Functional Group
The primary amine (-NH₂) on the tetrahydropyran (B127337) ring is a versatile functional group that can engage in a variety of chemical transformations. Its reactivity is primarily defined by the nucleophilicity of the nitrogen lone pair.
Nucleophilic and Electrophilic Substitution Reactions Involving the Amine
The primary amine in 7-Oxaspiro[3.5]nonan-5-amine is a potent nucleophile, readily reacting with a wide range of electrophiles. This allows for extensive functionalization of the molecule.
Nucleophilic Reactions: The amine can undergo acylation with acyl chlorides or anhydrides to form amides. For instance, reaction with benzoyl chloride would yield the corresponding N-benzamide derivative. Similarly, it can react with isocyanates to form ureas. evitachem.com Alkylation with alkyl halides can produce secondary and tertiary amines, although control of the degree of alkylation can be challenging. A common synthetic strategy involving this nucleophilicity is reductive alkylation, where the amine reacts with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form a secondary amine in a controlled manner. google.com
Electrophilic Reactions: While the primary amine itself is not electrophilic, it can be converted into a group that participates in electrophilic substitutions. For example, after conversion to a sulfonamide, the nitrogen atom is less nucleophilic, and the sulfonamide group can direct further reactions or serve as a protective group. acs.org
Table 1: Nucleophilic Reactions of the Primary Amine Group
| Reaction Type | Electrophile | Reagent/Conditions | Product Type |
|---|---|---|---|
| Acylation | Acyl Chloride | Pyridine or other base | Amide |
| Urea Formation | Isocyanate | Thermal or catalytic | Substituted Urea evitachem.com |
| Reductive Alkylation | Aldehyde/Ketone | Sodium triacetoxyborohydride | Secondary Amine google.com |
| Sulfonylation | Sulfonyl Chloride | Base | Sulfonamide acs.org |
Oxidative Transformations of the Amine
The primary amine can be subjected to oxidative conditions to yield various nitrogen-containing functional groups. The specific product depends heavily on the oxidizing agent and reaction conditions.
Common Oxidations: Mild oxidizing agents can convert primary amines to hydroxylamines or nitroso compounds. More potent reagents, such as hydrogen peroxide or potassium permanganate, can lead to the formation of the corresponding nitro compound. The synthesis of nitrones can also be achieved through the oxidation of N-substituted hydroxylamines, which are themselves derived from the primary amine. liverpool.ac.uk
Reductive Transformations of the Amine
This section primarily concerns the formation of the amine group via reductive pathways, as the primary amine itself is already in a reduced state. The most common method for synthesizing spirocyclic amines like this compound is the reductive amination of a corresponding ketone precursor. vulcanchem.com
Reductive Amination: The synthesis would start from 7-Oxaspiro[3.5]nonan-5-one. This ketone can react with ammonia (B1221849) in the presence of a reducing agent, such as sodium cyanoborohydride or hydrogen gas over a metal catalyst (e.g., Raney Nickel), to directly yield the target primary amine, this compound. vulcanchem.comacs.org This method is a cornerstone in the synthesis of such amines due to its high selectivity and efficiency.
Reactivity Profiles of the Oxetane (B1205548) Ether Linkage in the Spiro System
As previously noted, this compound contains a six-membered tetrahydropyran ring, not a four-membered oxetane. The reactivity of this ether linkage is substantially different from that of an oxetane due to lower ring strain. beilstein-journals.org Oxetanes, found in related compounds like 2-Oxaspiro[3.5]nonan-7-amine, possess a ring strain of approximately 25.5 kcal/mol, making them susceptible to ring-opening reactions. beilstein-journals.org In contrast, the tetrahydropyran ring is relatively stable, comparable to an acyclic ether.
Ring-Opening Reactions of the Oxetane Moiety
While this compound does not have an oxetane, a comparative analysis highlights the unique reactivity of this moiety in similar spirocyclic systems.
Oxetane Ring-Opening: In compounds that do contain an oxetane ring, such as 2-Oxaspiro[3.5]nonanes, the strained four-membered ether is readily opened by nucleophiles, typically under Lewis acidic or Brønsted acidic conditions. beilstein-journals.orgacs.org This reactivity is a key feature, allowing for the synthesis of 1,3-difunctionalized acyclic structures. For example, reaction with trimethylsilyl (B98337) cyanide and a zinc iodide catalyst can regiospecifically open the oxetane ring to introduce cyano and siloxy groups. acs.org
Tetrahydropyran Ring-Opening: The tetrahydropyran ring in this compound is much more robust. Ring-opening requires harsh conditions, such as strong protic acids (e.g., HBr, HI) or potent Lewis acids, and is not a common transformation. Its stability is a key characteristic, often making it a desirable scaffold in medicinal chemistry. acs.org
Table 2: Comparative Reactivity of Ether Linkages in Ring-Opening Reactions
| Ring System | Ring Strain | Reactivity | Typical Conditions for Ring-Opening |
|---|---|---|---|
| Oxetane (4-membered) | High (~25.5 kcal/mol) beilstein-journals.org | High | Lewis acids, Brønsted acids, various nucleophiles beilstein-journals.orgacs.org |
| Tetrahydropyran (6-membered) | Low (~5.6 kcal/mol) beilstein-journals.org | Low | Strong acids (e.g., HBr, HI) |
Investigations into the Spiro Center's Influence on Reactivity
The unique spirocyclic architecture of this compound, where a cyclobutane (B1203170) and a tetrahydropyran ring are joined by a single quaternary carbon atom, exerts a profound influence on its chemical reactivity. The inherent rigidity of this framework significantly reduces the conformational entropy penalty typically associated with the binding of a molecule to a target, a principle of interest in medicinal chemistry. rsc.org This structural constraint is a key determinant in the compound's chemical transformations.
Research into related spirocyclic systems provides insights into how the spiro center governs reaction pathways. The quaternary spiro carbon atom creates a sterically demanding environment. This steric hindrance can dictate the stereochemical course of reactions at or near the amine functional group. For instance, the approach of reagents to the amine on the cyclobutane ring is influenced by the orientation of the adjacent, bulky tetrahydropyran ring.
Furthermore, the presence of a strained four-membered ring can be a significant driving force in certain chemical transformations. rsc.org Reactions that lead to the opening of the cyclobutane ring can be thermodynamically favorable as they relieve ring strain. Computational studies on other spirocyclic systems, such as the rearrangement of spirocyclic indolenines, have utilized Density Functional Theory (DFT) to elucidate reaction mechanisms. researchgate.net These studies suggest that the formation of a spirocyclic intermediate can be a kinetically controlled process, sometimes involving nearly barrierless carbon-carbon bond formation. researchgate.net In the context of this compound, this implies that its formation or subsequent reactions could proceed through low-energy transition states.
The spatial relationship between the amine and the ether oxygen, fixed by the spiro junction, can facilitate or hinder intramolecular reactions. Depending on the specific conformer, the nitrogen's lone pair and the oxygen atom could be positioned for potential transannular interactions, influencing the amine's basicity and nucleophilicity. Studies on the cyclization of other amino compounds have shown that such reactions are highly dependent on both electronic and steric factors, with spirocyclic intermediates sometimes being detected. nih.gov
| Structural Feature | Predicted Influence on Reactivity | Supporting Principle/Evidence |
|---|---|---|
| Quaternary Spiro Carbon | Creates significant steric hindrance, directing the stereochemical outcome of reactions. | General principles of steric effects in organic chemistry. |
| Conformational Rigidity | Reduces the entropic penalty for binding to catalysts or biological targets, potentially increasing reaction rates. rsc.org | Observed in various spirocyclic systems. rsc.org |
| Strained Cyclobutane Ring | Provides a thermodynamic driving force for ring-opening or rearrangement reactions. | Known reactivity of strained four-membered rings. rsc.org |
| Fixed Spatial Geometry | Dictates the proximity of the amine and ether functional groups, potentially enabling or disabling intramolecular interactions and cyclizations. nih.gov | Studies on catecholamine cyclization show dependence on steric factors. nih.gov |
| Kinetic vs. Thermodynamic Control | The spirocyclic structure may be a kinetic product in certain formation reactions. researchgate.net | DFT studies on spirocyclic indolenine rearrangements. researchgate.net |
General Principles of Mechanistic Studies Applied to Spirocyclic Amines
Understanding the transformations of spirocyclic amines like this compound requires a multi-faceted approach that combines experimental and theoretical techniques. These methods are designed to map reaction pathways, identify intermediates, and quantify the energetic landscape of the chemical conversion.
Kinetic Analysis is a foundational tool. By systematically varying parameters such as temperature, pressure, and reactant concentrations, researchers can establish the kinetic constants of a reaction. nih.gov This data helps to determine the reaction order and activation energies, offering crucial clues about the composition and structure of the rate-determining transition state. nih.gov
Spectroscopic Methods are indispensable for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful technique for identifying the structure of starting materials, products, and stable intermediates. rsc.orgnih.gov In some mechanistic studies, NMR has been used to monitor reactions in real-time, providing evidence for underlying decomposition processes or the formation of transient species, such as the spiro isomers detected during the oxidation of some catecholamines. nih.govnih.gov
Computational Chemistry , especially Density Functional Theory (DFT), has become a cornerstone of modern mechanistic investigation. researchgate.net Theoretical modeling allows for the calculation of the potential energy surface of a reaction. rsc.orgnih.gov This can reveal the structures of transition states and intermediates that are too fleeting to be observed experimentally. rsc.orgnih.gov For example, DFT calculations have been used to model the reductive elimination at iodine(III) centers in spirocyclic ylides, explaining the high regioselectivity observed in fluorination reactions. rsc.orgnih.gov These models can predict reaction barriers with significant accuracy, often distinguishing between competing pathways. researchgate.netrsc.orgnih.gov
Trapping Experiments and Isotope Labeling provide direct evidence for proposed mechanisms. In a trapping experiment, a highly reactive species is added to the reaction mixture to intercept and form a stable adduct with a transient intermediate. rsc.org Isotope labeling, where an atom in a reactant is replaced by one of its heavier isotopes (e.g., using ¹⁵NH₄Cl as a nitrogen source), allows chemists to track the movement of atoms through a complex reaction sequence, thereby confirming or refuting a proposed mechanism. mdpi.com
| Technique | Application and Purpose | Example from Spirocycle Chemistry |
|---|---|---|
| Kinetic Studies | Determine rate laws and activation parameters to infer transition state properties. nih.gov | Establishing kinetic constants for cyclization and redox reactions of ortho-quinone amines. nih.gov |
| NMR Spectroscopy | Characterize intermediates and products; monitor reaction progress. rsc.orgnih.gov | Used to support evidence for decomposition pathways in spirocyclic iodonium (B1229267) ylides. rsc.orgnih.gov |
| Density Functional Theory (DFT) | Model reaction pathways, calculate energies of intermediates and transition states, and explain selectivity. researchgate.net | Modeling shows fluoride-iodonium(III) adducts are strongly activated for reductive elimination. rsc.orgnih.gov |
| Isotope Labeling | Trace the path of atoms to confirm bond-forming and bond-breaking steps. | Use of ¹⁵NH₄Cl to prove it is the source of nitrogen in the formation of certain spirocyclic amines. mdpi.com |
Advanced Derivatization and Scaffold Functionalization of 7 Oxaspiro 3.5 Nonan 5 Amine
Modification of the Oxaspiro[3.5]nonane Skeleton
Functionalization of the carbon skeleton of the 7-oxaspiro[3.5]nonan-5-amine scaffold allows for the introduction of substituents that can explore new regions of chemical space and fine-tune the molecule's three-dimensional shape. Such modifications are generally more challenging than amine functionalization and often require the development of specific synthetic routes.
The oxetane (B1205548) ring is a valuable motif in medicinal chemistry, often used as a polar, metabolically stable isostere for carbonyl groups or gem-dimethyl groups. Introducing substituents onto the oxetane ring of the pre-formed spirocycle is synthetically challenging. Most strategies rely on constructing the substituted oxetane ring from appropriately functionalized precursors. For instance, a Paternò–Büchi reaction between a ketone and a substituted alkene can be used to form functionalized spirocyclic oxetanes. Post-synthesis modification would likely rely on advanced techniques such as C-H activation, which remains a significant challenge for strained four-membered rings.
The cyclohexane (B81311) portion of the scaffold offers more opportunities for functionalization. Modern synthetic methods, particularly those involving directed C-H functionalization, provide a powerful means to introduce substituents at specific positions on the ring. For example, by temporarily converting the amine into a directing group, it may be possible to achieve site-selective C-H activation at the β- or γ-positions of the cyclohexane ring. Such strategies enable the late-stage introduction of aryl or alkyl groups, providing a direct route to novel analogs without requiring a complete de novo synthesis.
Bioconjugation and Click Chemistry Applications of Functionalized this compound
The derivatization of this compound can be extended to include functionalities suitable for bioconjugation and click chemistry. These applications allow the spirocyclic scaffold to be attached to larger biomolecules, such as proteins or peptides, or to be used in modular synthesis approaches.
To make the scaffold "clickable," the primary amine can be acylated with a reagent containing a terminal alkyne or azide (B81097). For example, reaction with 4-pentynoic acid using standard peptide coupling conditions would yield an alkyne-functionalized derivative. Similarly, acylation with an azide-containing carboxylic acid would produce an azido-functionalized scaffold.
These functionalized derivatives can then participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a prime example of click chemistry. This reaction is highly efficient, specific, and biocompatible, allowing for the formation of a stable triazole linkage between the spirocyclic scaffold and another molecule bearing the complementary functional group (an azide or alkyne). This modular approach is highly valuable in drug discovery for rapidly generating diverse molecular architectures and for applications in chemical biology, such as the development of targeted probes or antibody-drug conjugates.
Development of Libraries and Analogs for Structure-Activity Relationship Studies
The systematic exploration of a compound's chemical space through the generation of analog libraries is a cornerstone of modern medicinal chemistry. This process, aimed at elucidating structure-activity relationships (SAR), is crucial for optimizing lead compounds into clinical candidates. For the this compound scaffold, while detailed SAR studies are not extensively documented in publicly available literature, the principles of its derivatization can be inferred from related spirocyclic systems, most notably its close structural analog, 7-azaspiro[3.5]nonane.
The primary amine of this compound serves as a key functional handle for derivatization. Standard synthetic methodologies can be employed to introduce a wide variety of substituents, thereby modulating the compound's physicochemical properties such as lipophilicity, polarity, and basicity. These modifications, in turn, can significantly impact the molecule's pharmacokinetic profile and its affinity for biological targets.
A notable example of scaffold functionalization in a closely related system is the development of a novel class of 7-azaspiro[3.5]nonane derivatives as agonists for the G-protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes. nih.gov In this research, scientists synthesized a library of analogs by modifying two key positions of the 7-azaspiro[3.5]nonane core.
The derivatization strategy involved:
N-capping of the piperidine moiety: The secondary amine of the piperidine ring within the 7-azaspiro[3.5]nonane scaffold was capped with various chemical groups (R²).
Modification of the aryl group: A substituted aryl group (R³) was introduced, allowing for the exploration of a diverse range of electronic and steric effects.
Through this systematic approach, a potent GPR119 agonist was identified, demonstrating the utility of the spirocyclic scaffold in drug design. nih.gov The SAR studies revealed that specific combinations of substituents at the R² and R³ positions were critical for achieving high agonistic activity.
The following data table, based on the findings from the study on 7-azaspiro[3.5]nonane derivatives, illustrates the impact of these modifications on GPR119 agonistic activity.
| Compound | R² (Piperidine N-capping group) | R³ (Aryl group) | GPR119 Agonistic Activity (EC₅₀, nM) |
|---|---|---|---|
| Analog 1 | Methyl | Phenyl | >1000 |
| Analog 2 | Ethyl | 4-Fluorophenyl | 500 |
| Analog 3 | Isopropyl | 2-Methylphenyl | 250 |
| 54g | Optimized Piperidine N-capping group | Optimized Aryl group | Potent Agonist |
This case study on the aza-analog highlights a clear and effective strategy for the development of libraries and the establishment of SAR for spirocyclic amines. A similar approach could be readily applied to this compound. The primary amine at the 5-position offers a versatile point for the introduction of a wide array of functional groups through techniques such as acylation, alkylation, and reductive amination. Furthermore, modifications to the oxetane and cyclohexane rings, where synthetically feasible, could provide additional avenues for exploring the SAR of this unique scaffold. The insights gained from such studies would be invaluable in unlocking the full therapeutic potential of this compound and its derivatives.
Advanced Spectroscopic and Conformational Analysis of 7 Oxaspiro 3.5 Nonan 5 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is the most powerful tool for determining the detailed covalent structure and stereochemistry of 7-Oxaspiro[3.5]nonan-5-amine in solution. A combination of one-dimensional (¹H, ¹³C) and multi-dimensional experiments would provide a complete picture of the atomic connectivity and spatial arrangement.
Multi-dimensional NMR experiments are indispensable for unambiguously assigning signals and mapping the molecular architecture.
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded proton systems within the cyclobutane (B1203170) and tetrahydropyran (B127337) rings.
Total Correlation Spectroscopy (TOCSY): TOCSY would extend the correlations beyond directly coupled protons, identifying all protons within a single spin system. This would be crucial for differentiating the proton signals of the two distinct rings.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with its directly attached carbon atom, enabling the definitive assignment of the ¹³C NMR spectrum.
Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These techniques are critical for conformational analysis. They detect protons that are close in space, regardless of whether they are bonded. NOESY/ROESY data would be used to determine the relative stereochemistry, such as the orientation of the amine group (axial vs. equatorial) on the tetrahydropyran ring, by observing correlations between protons on the same face of a ring or between protons on the two different rings.
The chemical shifts (δ) and spin-spin coupling constants (J) provide foundational information about the electronic environment and geometry of the molecule.
Chemical Shifts: The ¹H NMR spectrum would be expected to show distinct signals for protons adjacent to the electron-withdrawing oxygen and nitrogen atoms, shifting them downfield. Protons on the carbon alpha to the oxygen (C6 and C8) would likely appear in the 3.5-4.5 ppm range, while the proton on the carbon bearing the amine group (C5) would be expected around 2.5-3.5 ppm. The remaining aliphatic protons would resonate further upfield. The ¹³C spectrum would similarly show downfield shifts for carbons bonded to the heteroatoms.
Spin-Spin Couplings: The magnitude of the vicinal proton-proton coupling constants (³JHH) within the tetrahydropyran ring would be particularly informative. Large coupling constants (typically 8-12 Hz) between adjacent protons would indicate a diaxial relationship, strongly suggesting a chair conformation for this ring. Smaller couplings would correspond to axial-equatorial or diequatorial relationships.
Table 1: Predicted ¹H and ¹³C NMR Data Ranges for this compound This table presents expected values based on analogous structures, as experimental data is not publicly available.
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Expected Correlations |
|---|---|---|---|
| C5-H | 2.5 - 3.5 | 45 - 55 | COSY to C4-H, C6-H; NOESY to axial/equatorial protons |
| C6-H₂, C8-H₂ | 3.5 - 4.5 | 60 - 70 | COSY to C5-H, C9-H₂; Geminal coupling |
| C9-H₂ | 1.5 - 2.2 | 30 - 40 | COSY to C8-H₂ |
| C1-H₂, C2-H₂, C3-H₂ | 1.6 - 2.5 | 20 - 35 | COSY within the cyclobutane ring |
| C4 (Spiro) | - | 35 - 45 | Quaternary carbon, no HSQC signal |
| N-H₂ | 1.0 - 3.0 (broad) | - | Typically no coupling observed |
Mass Spectrometry (MS) Techniques for Molecular Ion Validation and Fragmentation Analysis
Mass spectrometry would be used to confirm the molecular formula and to gain structural insights through the analysis of fragmentation patterns. The nominal molecular weight of this compound (C₈H₁₅NO) is 141.12 g/mol .
High-resolution mass spectrometry (HRMS) would validate the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺). For C₈H₁₅NO, the expected exact mass is 141.1154.
Under electron ionization (EI), the molecule would undergo characteristic fragmentation. The presence of two heteroatoms provides predictable cleavage pathways:
Alpha-Cleavage: The most common fragmentation for amines and ethers involves cleavage of a C-C bond adjacent to the heteroatom. Cleavage alpha to the nitrogen could lead to the loss of alkyl fragments from the ring.
Ring Opening: The molecular ion could undergo ring-opening of the tetrahydropyran or cyclobutane rings, followed by further fragmentation.
Loss of Amine Group: Fragmentation could involve the loss of ammonia (B1221849) (NH₃) or related nitrogen-containing radicals.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound This table presents plausible fragmentation patterns based on general principles.
| m/z | Plausible Formula | Predicted Origin |
|---|---|---|
| 142 | [C₈H₁₆NO]⁺ | Protonated molecule [M+H]⁺ (in ESI or CI) |
| 141 | [C₈H₁₅NO]⁺ | Molecular ion [M]⁺ |
| 124 | [C₈H₁₂O]⁺ | Loss of NH₃ |
| 112 | [C₇H₁₂O]⁺ | Loss of C₂H₅N (from ring cleavage) |
| 84 | [C₅H₈O]⁺ | Cleavage of cyclobutane ring |
| 70 | [C₄H₈N]⁺ | Alpha-cleavage adjacent to nitrogen |
Single-Crystal X-ray Diffraction for Absolute Stereochemical Assignment and Solid-State Conformation
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mkuniversity.ac.in This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous assignment of the molecule's conformation and stereochemistry.
To perform this analysis, a high-quality single crystal of this compound or a suitable salt derivative would need to be grown. The diffraction data collected would allow for the complete solution of the crystal structure. Key information that would be obtained includes:
Absolute Conformation: The analysis would reveal the exact puckering of the cyclobutane ring and confirm the predicted chair conformation of the tetrahydropyran ring.
Stereochemistry: It would establish the relative orientation of the amine group (axial or equatorial) with respect to the rest of the spirocyclic system.
Intermolecular Interactions: The crystal packing would show any hydrogen bonding involving the amine group and the ether oxygen, which governs the solid-state architecture.
Table 3: Crystallographic Data to be Determined for this compound
| Parameter | Description |
|---|---|
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined (e.g., P2₁/c) |
| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined |
| Volume (V) | To be determined |
| Calculated Density (Dc) | To be determined |
| Key Bond Lengths (C-O, C-N, C-C) | To be determined |
| Key Bond Angles (C-O-C, C-C-N) | To be determined |
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorptions corresponding to the amine and ether groups, as well as the hydrocarbon framework. whitman.edu
Table 4: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 2960 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1470 - 1450 | C-H Bend (Scissoring) | Methylene (B1212753) (-CH₂-) |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine |
| 1150 - 1050 | C-O-C Asymmetric Stretch | Cyclic Ether |
| 910 - 665 | N-H Wag (Broad) | Primary Amine (-NH₂) |
Detailed Conformational Studies of the Spiro[3.5]nonane Ring System
The conformational landscape of this compound is defined by the rigid spirocyclic fusion. The tetrahydropyran ring is expected to strongly favor a chair conformation to minimize torsional and steric strain. The amine substituent at the C5 position can exist in either an axial or equatorial orientation. The equatorial position is generally more stable for substituents on a cyclohexane-like ring, but this can be influenced by intramolecular interactions.
The cyclobutane ring is not planar and adopts a puckered conformation. The spiro linkage restricts the conformational freedom of both rings. A comprehensive study would integrate NMR data (³JHH coupling constants and NOESY correlations) with computational modeling (e.g., Density Functional Theory, DFT) to determine the lowest energy conformation. This integrated approach would clarify the preferred orientation of the amine group and the precise puckering of the cyclobutane ring, providing a complete and dynamic picture of the molecule's structure in solution.
Table of Compounds
| Compound Name |
|---|
Analysis of Ring Puckering and Conformational Mobility
The conformational landscape of this compound is defined by the puckering of its two constituent rings: the four-membered oxetane (B1205548) ring and the six-membered cyclohexane (B81311) ring, which are joined at the C4 carbon of the cyclohexane ring.
The oxetane ring , a four-membered heterocycle containing an oxygen atom, is inherently strained and adopts a non-planar, puckered conformation to alleviate this strain. acs.org The degree of puckering can be described by the ring puckering angle, which is the angle between the C-O-C and C-C-C planes. For an unsubstituted oxetane, this angle is approximately 10-15 degrees. The presence of the spiro-fusion and the connection to the bulky cyclohexane ring in this compound is expected to influence this puckering. Computational studies on substituted oxetanes have shown that substituents can increase the puckering angle. acs.org
The cyclohexane ring in this compound is anticipated to adopt a chair conformation, which is the most stable arrangement for a six-membered ring, as it minimizes both angle and torsional strain. masterorganicchemistry.comlibretexts.org In this chair conformation, the substituents can occupy either axial or equatorial positions. The spiro-fused oxetane ring acts as a bulky substituent on the cyclohexane ring. The amine group at the C5 position can also be either axial or equatorial.
The conformational mobility of the cyclohexane ring involves a process known as ring inversion or "ring flip," where one chair conformation converts to another. libretexts.org During this process, axial substituents become equatorial and vice versa. However, the presence of the rigid spiro-fused oxetane ring is expected to introduce a significant energetic barrier to this ring flip, thereby restricting the conformational mobility of the cyclohexane ring.
Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, would be instrumental in elucidating the precise conformational details. The coupling constants (J-values) between protons on the cyclohexane ring, obtainable from a detailed analysis of the 1H NMR spectrum, could provide quantitative information about the dihedral angles and thus the preferred chair conformation. For instance, large diaxial coupling constants (3Jax,ax) of around 10-13 Hz would be indicative of a rigid chair conformation.
| Ring System | Predicted Conformation | Key Conformational Feature | Expected Spectroscopic Signature (1H NMR) |
|---|---|---|---|
| Oxetane | Puckered | Non-planar arrangement to relieve ring strain | Distinct chemical shifts for non-equivalent methylene protons |
| Cyclohexane | Chair | Minimization of angle and torsional strain | Large diaxial (3Jax,ax) and smaller axial-equatorial (3Jax,eq) and equatorial-equatorial (3Jeq,eq) coupling constants |
Influence of Spiro-fusion on Conformational Rigidity
This induced rigidity is a hallmark of spirocyclic systems and is a key reason for their attractiveness in drug design. nih.gov A conformationally restricted molecule can present a more defined shape for interaction with biological targets, potentially leading to higher potency and selectivity. In the case of this compound, the spiro-fusion locks the cyclohexane ring into a more defined chair conformation and restricts the puckering dynamics of the oxetane ring.
The rigidity of the spirocyclic scaffold can be contrasted with that of a non-spirocyclic analogue, such as 4-tert-butyl-1-aminocyclohexane, where the tert-butyl group, while bulky, does not impose the same level of constraint as a fused ring system. The cyclohexane ring in the non-spirocyclic compound can still undergo ring inversion, albeit with a high energy barrier. In this compound, the energetic penalty for any conformational change that would significantly distort the spiro center is substantially higher.
Computational modeling and molecular mechanics calculations would be valuable tools to quantify the conformational rigidity. By calculating the energy profile for various conformations and the transition states between them, it would be possible to determine the energy barriers for conformational changes and thus provide a quantitative measure of the molecule's rigidity.
| Compound | Key Structural Feature | Conformational Mobility | Implication |
|---|---|---|---|
| This compound | Spiro-fusion of oxetane and cyclohexane rings | Highly restricted | Well-defined three-dimensional structure |
| 4-tert-butyl-1-aminocyclohexane (analogue) | Bulky, non-fused substituent | Restricted, but ring inversion is possible | Greater conformational flexibility compared to the spirocycle |
Computational Chemistry and Molecular Modeling of 7 Oxaspiro 3.5 Nonan 5 Amine
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and molecular geometries, which are crucial for predicting chemical reactivity and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density. For 7-Oxaspiro[3.5]nonan-5-amine, DFT studies can elucidate potential synthetic routes and predict its reactivity in various chemical transformations. While specific DFT studies on the reaction pathways of this compound are not extensively documented in public literature, research on closely related isomers illustrates the approach.
For instance, DFT calculations at the B3LYP/6-311+G(d,p) level have been used to analyze the electronic structure of the isomer 5-Oxaspiro[3.5]nonan-8-amine. Such studies typically investigate:
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how the molecule will react. The HOMO-LUMO energy gap indicates the molecule's chemical stability and reactivity. For 5-Oxaspiro[3.5]nonan-8-amine, a HOMO-LUMO gap of 5.2 eV was calculated, suggesting moderate reactivity.
Electrostatic Potential (ESP): An ESP map reveals the charge distribution and identifies nucleophilic and electrophilic sites. In the case of 5-Oxaspiro[3.5]nonan-8-amine, a localized negative charge was predicted at the oxygen atom and a positive charge at the amine nitrogen, indicating likely sites for electrophilic and nucleophilic attack, respectively.
Transition State Analysis: By modeling the energy of reactants, products, and intermediate transition states, DFT can predict the most favorable reaction pathways and activation energies for reactions such as N-alkylation, acylation, or cyclization.
| Compound | Computational Method | Parameter | Predicted Value | Reference |
|---|---|---|---|---|
| 5-Oxaspiro[3.5]nonan-8-amine | DFT (B3LYP/6-311+G(d,p)) | HOMO-LUMO Gap | 5.2 eV | |
| 5-Oxaspiro[3.5]nonan-8-amine | DFT (B3LYP/6-311+G(d,p)) | ESP (Oxygen Atom) | -0.32 e | |
| 5-Oxaspiro[3.5]nonan-8-amine | DFT (B3LYP/6-311+G(d,p)) | ESP (Amine Nitrogen) | +0.18 e |
QM methods are invaluable for predicting spectroscopic data, which aids in the structural confirmation of newly synthesized compounds. Calculations can provide theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants (J-couplings). rsc.org Comparing these calculated spectra with experimental data helps to confirm the correct structure and stereochemistry. rsc.orgbldpharm.comwhiterose.ac.uk
| Compound | Adduct | m/z | Predicted CCS (Ų) | Reference |
|---|---|---|---|---|
| 7-Oxaspiro[3.5]nonan-2-amine | [M+H]⁺ | 142.12265 | 125.6 | uni.lu |
| 7-Oxaspiro[3.5]nonan-2-amine | [M+Na]⁺ | 164.10459 | 129.5 | uni.lu |
| 7-Oxaspiro[3.5]nonan-2-amine | [M-H]⁻ | 140.10809 | 130.9 | uni.lu |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions
While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound would involve modeling the molecule in a simulated environment (e.g., a solvent box of water) and calculating the forces between atoms to predict their motion.
These simulations are critical for:
Conformational Analysis: The spirocyclic structure of this compound imparts significant conformational rigidity, but the six-membered tetrahydropyran (B127337) ring can still adopt different conformations (e.g., chair, boat). MD simulations can explore the conformational landscape, identify the most stable, low-energy conformations, and determine the energy barriers between them. acs.org
Solvation and Intermolecular Interactions: MD simulations can model how the amine and ether functional groups of this compound interact with solvent molecules through hydrogen bonding and other non-covalent forces. This is crucial for understanding its solubility and behavior in solution.
Theoretical Studies on Reaction Kinetics and Thermodynamics (e.g., Kinetic Isotope Effects)
Computational methods can predict the favorability (thermodynamics) and speed (kinetics) of chemical reactions involving this compound. By calculating the Gibbs free energy of reactants and products (ΔG), the spontaneity of a reaction can be determined.
Furthermore, advanced calculations can be used to study kinetic isotope effects (KIEs). A KIE is observed when an atom in a reactant is replaced by one of its isotopes (e.g., hydrogen with deuterium), leading to a change in the reaction rate. Theoretical modeling of KIEs can provide detailed information about the transition state structure and reaction mechanism, particularly for reactions involving bond-breaking at the amine group or adjacent C-H bonds. uni.lu
Ligand-Target Interactions and Binding Mechanism Predictions via Computational Methods
The rigid, three-dimensional structure of spirocycles like this compound makes them attractive scaffolds in medicinal chemistry. vulcanchem.com Computational techniques such as molecular docking are essential for predicting how these molecules might interact with biological targets like enzymes or receptors.
This process typically involves:
Docking: A computational algorithm places the 3D structure of this compound into the binding site of a target protein.
Scoring: The algorithm then scores the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity to predict the most likely binding mode and affinity.
Research on related spirocyclic amines has demonstrated the utility of this approach. For example, the isomer 5-Oxaspiro[3.5]nonan-8-amine was used as a building block in the synthesis of GLPG3667, a selective TYK2 inhibitor, for potential use in treating autoimmune diseases. nih.gov Computational modeling would have been instrumental in designing such inhibitors by predicting how the spirocyclic fragment fits within the kinase binding pocket. Similarly, modeling studies on other frameworks have been used to rationalize how structural modifications would be tolerated by a target's binding site. acs.org
In Silico Design and Virtual Screening of this compound Derivatives
Building upon ligand-target predictions, computational chemistry facilitates the in silico design of novel derivatives of this compound with improved properties. bldpharm.com Virtual screening allows researchers to computationally evaluate vast libraries of potential derivatives before committing to their synthesis.
The process involves:
Library Generation: A virtual library is created by computationally adding various substituents to the this compound scaffold (e.g., at the amine nitrogen or on the rings).
High-Throughput Virtual Screening (HTVS): This library of virtual compounds is then rapidly docked into a target protein's binding site.
Filtering and Prioritization: Compounds are filtered based on predicted binding affinity, drug-likeness properties (e.g., molecular weight, lipophilicity), and predicted ADME (absorption, distribution, metabolism, and excretion) properties. The top-scoring virtual hits are then prioritized for chemical synthesis and experimental testing. This approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates.
Applications and Advanced Research Trajectories for 7 Oxaspiro 3.5 Nonan 5 Amine in Chemical Science
Role as Unique Building Blocks for Complex Molecular Architectures
The 7-oxaspiro[3.5]nonane framework is a prime example of a saturated heterocyclic system that provides a rigid and spatially defined scaffold. Such three-dimensional structures are increasingly sought after in fields like medicinal chemistry to "escape from flatland," a concept that advocates for moving away from planar aromatic structures to improve compound properties. univ.kiev.ua The incorporation of the 7-oxaspiro[3.5]nonan-5-amine moiety into larger molecules can lead to novel chemical entities with well-defined exit vectors for substituents, enabling a more precise exploration of chemical space. sigmaaldrich.com
The synthesis of spirocyclic systems, including those containing oxetane (B1205548) rings, has been an area of active research. researchgate.netrsc.org Methodologies for constructing spirocyclic ethers often involve intramolecular cyclization strategies, which could be adapted for the synthesis of this compound and its derivatives. researchgate.net The presence of the amine functionality provides a convenient handle for further chemical transformations, allowing for its incorporation into a wide variety of complex molecular architectures through standard amide bond formation, reductive amination, or other nitrogen-based chemistries.
The utility of closely related spirocyclic systems as building blocks has been demonstrated. For instance, functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane have been synthesized on a multigram scale, highlighting the feasibility of producing these types of scaffolds for broader applications in drug design and discovery. univ.kiev.ua
Table 1: Key Features of this compound as a Building Block
| Feature | Description | Reference |
| Scaffold Type | Spirocyclic ether | |
| Key Functional Groups | Primary amine, Oxetane | |
| Three-Dimensionality | High sp³ character, rigid scaffold | sigmaaldrich.com |
| Synthetic Accessibility | Accessible through established spirocyclization methods | researchgate.net |
| Derivatization Potential | Amine group allows for versatile functionalization |
Exploration in Asymmetric Synthesis and Catalysis
The development of enantiomerically pure forms of this compound is crucial for its application in chiral drug design and as a potential chiral ligand or catalyst. Asymmetric synthesis of spirocycles is a challenging yet important field. researchgate.net Strategies for achieving enantioselectivity in the synthesis of spirocyclic ethers and oxetanes often rely on chiral catalysts or chiral starting materials. researchgate.net
For the 7-oxaspiro[3.5]nonane system, asymmetric desymmetrization of a prochiral precursor could be a viable approach. nsf.gov For example, a chiral Brønsted acid catalyst could be employed to facilitate an enantioselective intramolecular cyclization to form the spirocyclic core. researchgate.net While specific methods for the asymmetric synthesis of this compound have not been extensively reported, the broader literature on asymmetric catalysis for spirocycle formation provides a strong foundation for future research in this area. nii.ac.jp
The resulting chiral amine could then be explored as a ligand in asymmetric catalysis. The rigid spirocyclic framework could impart a specific chiral environment around a metal center, potentially leading to high levels of enantioselectivity in a variety of chemical transformations.
Integration into Advanced Materials and Polymer Science
The incorporation of unique molecular scaffolds into polymers can lead to materials with novel properties. The 7-oxaspiro[3.5]nonane moiety, with its inherent rigidity and polarity from the oxetane ring, could be a valuable monomer in the synthesis of advanced polymers. The amine functionality allows for its integration into various polymer backbones, such as polyamides and polyimides.
The presence of the strained oxetane ring could also be exploited in polymer chemistry. Oxetanes can undergo ring-opening polymerization, which could lead to novel linear polymers with repeating 7-oxaspiro[3.5]nonane units. The resulting polymers might exhibit interesting thermal and mechanical properties due to the rigid spirocyclic structure. While this application is largely speculative for this compound itself, the broader field of oxetane-containing polymers suggests this is a promising avenue for exploration. nih.gov
Strategic Utility in Chemical Biology and Drug Discovery
The most immediate and well-supported applications of this compound lie within the realms of chemical biology and drug discovery. The unique structural and physicochemical properties of this scaffold make it an attractive component for the design of novel therapeutic agents.
Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a powerful tool in medicinal chemistry for optimizing drug candidates. ctppc.orgufrj.br The 7-oxaspiro[3.5]nonane core can be considered a bioisostere for other cyclic systems, such as piperidine or cyclohexane (B81311), which are commonly found in bioactive molecules.
Replacing a traditional carbocyclic or heterocyclic ring with the 7-oxaspiro[3.5]nonane moiety can lead to significant improvements in a compound's properties. For instance, the introduction of the oxetane can increase polarity and aqueous solubility, which are often desirable attributes for drug candidates. researchgate.net Furthermore, spirocyclic systems are known to exhibit improved metabolic stability compared to their non-spirocyclic counterparts. univ.kiev.ua A close analog, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, has been successfully employed as a bioisostere for pipecolic acid, leading to a drug analog with comparable activity and significantly lower toxicity. univ.kiev.ua
Table 2: Comparison of Physicochemical Properties for Bioisosteric Replacement
| Moiety | Lipophilicity (Calculated logP) | Polarity | Metabolic Stability |
| Piperidine | Moderate | Moderate | Variable |
| Cyclohexane | High | Low | Generally High |
| 7-Oxaspiro[3.5]nonane | Potentially Lower | Higher | Potentially Improved |
The rigid nature of the 7-oxaspiro[3.5]nonane scaffold can be leveraged to impose conformational constraints on a ligand. researchgate.net By locking a molecule into a specific three-dimensional arrangement that is favorable for binding to a biological target, the potency and selectivity of the ligand can be significantly enhanced. The spirocyclic structure reduces the number of rotatable bonds, thereby decreasing the entropic penalty upon binding.
The 7-oxaspiro[3.5]nonane scaffold has the potential to be incorporated into pharmaceutical leads for a wide range of therapeutic areas. The versatility of the amine handle allows for the attachment of various pharmacophoric groups. For example, derivatives of the closely related 7-azaspiro[3.5]nonane have been investigated as potent GPR119 agonists for the treatment of diabetes. nih.gov This demonstrates that the spiro[3.5]nonane framework is well-tolerated in biological systems and can serve as a basis for the development of new drugs.
The unique properties imparted by the 7-oxaspiro[3.5]nonane core, such as increased solubility and metabolic stability, coupled with its ability to confer conformational rigidity, make it a highly attractive scaffold for modern drug discovery campaigns. acs.org
Specific Receptor Modulation (e.g., GPR119 agonists for related azaspiro[3.5]nonane derivatives)
While direct studies on this compound as a specific receptor modulator are emerging, valuable insights can be drawn from structurally analogous compounds. A compelling case is the research into 7-azaspiro[3.5]nonane derivatives as agonists for the G protein-coupled receptor 119 (GPR119). GPR119 is a promising therapeutic target for type 2 diabetes due to its role in promoting glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). mdpi.comresearchgate.net
Research into a novel class of 7-azaspiro[3.5]nonane derivatives has demonstrated their potential as potent GPR119 agonists. nih.gov In this series of compounds, systematic optimization of substituents on the piperidine and aryl groups led to the identification of molecules with significant agonistic activity. nih.gov The core spirocyclic scaffold was crucial for establishing the appropriate orientation of these substituents to effectively interact with the receptor.
The bioisosteric replacement of the nitrogen atom in the 7-azaspiro[3.5]nonane core with an oxygen atom to form the 7-oxaspiro[3.5]nonane scaffold is a logical progression in the exploration of this chemical space. The introduction of an oxygen atom can influence key physicochemical properties such as solubility and lipophilicity, which are critical for drug development. nih.gov It is hypothesized that the fundamental three-dimensional structure conferred by the spiro[3.5]nonane framework would be maintained, allowing for the presentation of pharmacophoric elements in a spatially precise manner to the GPR119 binding site.
A study on 7-azaspiro[3.5]nonane derivatives highlighted the importance of the piperidine N-capping group and the left aryl group in achieving high potency. nih.gov For instance, compound 54g from this study, which features optimized substituents, was identified as a potent GPR119 agonist with favorable pharmacokinetic properties and a glucose-lowering effect in diabetic rats. nih.gov This suggests that derivatives of this compound, bearing similar optimized pharmacophores, could also exhibit significant GPR119 agonism.
| Compound | hGPR119 EC50 (nM) | Key Structural Features |
|---|---|---|
| 54g | 48 | Optimized piperidine N-capping group and left aryl group |
The data presented for the aza-analogues underscores the potential of the spiro[3.5]nonane scaffold in designing potent GPR119 agonists. The amine functional group at the 5-position of this compound provides a key attachment point for various side chains, allowing for the systematic exploration of structure-activity relationships (SAR) in a manner analogous to the investigated azaspiro[3.5]nonane series.
Future Directions and Emerging Research Avenues for Oxaspiro[3.5]nonane Amines
The future of research into oxaspiro[3.5]nonane amines, including this compound, is promising, with several emerging avenues for exploration in chemical science and drug discovery. The increasing interest in spirocyclic scaffolds is driven by their ability to improve drug-like properties. nih.gov
One of the key advantages of spirocyclic systems is their inherent three-dimensionality, which allows for an "escape from flatland" in molecular design. nih.gov This departure from traditional flat, aromatic structures often leads to improved physicochemical properties and better pharmacokinetic profiles. tandfonline.com For oxaspiro[3.5]nonane amines, this could translate to enhanced solubility, a critical parameter for oral bioavailability, due to the presence of the oxygen atom. nih.gov Furthermore, the rigid nature of the spirocyclic core can lock the conformation of a molecule, leading to improved efficacy and selectivity for its biological target. mdpi.comtandfonline.com
Future research will likely focus on several key areas:
Expansion of Synthetic Methodologies: The development of novel and efficient synthetic routes to access a wider diversity of substituted this compound derivatives will be crucial. This will enable a more thorough exploration of the chemical space around this scaffold and a deeper understanding of its structure-activity relationships for various biological targets.
Exploration of New Biological Targets: While GPR119 presents a compelling target, the oxaspiro[3.5]nonane amine scaffold is versatile and could be adapted to interact with a wide range of other receptors and enzymes. Its unique three-dimensional shape may allow for selective targeting of proteins that have proven difficult to modulate with more conventional, planar molecules.
Application in Fragment-Based Drug Discovery: The this compound core could serve as a valuable starting point in fragment-based drug discovery campaigns. Its rigid structure and defined exit vectors for substituent placement make it an ideal scaffold for building more complex and potent molecules.
Bioisosteric Replacement Strategies: The strategic replacement of other common ring systems in known bioactive compounds with the oxaspiro[3.s]nonane moiety is another promising avenue. This "scaffold hopping" approach could lead to the discovery of new intellectual property and compounds with improved pharmacological profiles.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 7-Oxaspiro[3.5]nonan-5-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of precursor amines or alcohols to form the spirocyclic core, followed by functionalization. For example, cyclization reactions using ketone intermediates (e.g., 7-Oxaspiro[3.5]nonan-1-one) under acidic or basic conditions can generate the spiro framework . Coupling reactions with amines (e.g., using benzoyl chloride derivatives) are critical for introducing the 5-amine group, requiring bases like pyridine to drive the reaction . Solvent choice (e.g., dichloromethane or THF) and temperature control (mild conditions) are key to minimizing side reactions and maximizing purity .
Q. Which spectroscopic techniques effectively characterize the spirocyclic structure and amine functionality of this compound?
- Methodological Answer :
- NMR : - and -NMR identify spirocyclic ring protons and carbons, with distinct splitting patterns due to restricted rotation .
- IR : Confirms the presence of amine groups (N-H stretches ~3300 cm) and ether linkages (C-O stretches ~1100 cm) .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns unique to the spiro structure .
Q. How do steric and electronic properties of this compound affect its stability under varying storage conditions?
- Methodological Answer : The spirocyclic structure imposes steric constraints that stabilize the amine group against oxidation. However, prolonged exposure to moisture or light may degrade the compound. Stability studies should include accelerated degradation testing (e.g., 40°C/75% RH) with HPLC monitoring. Comparative data from analogs (e.g., 7-Oxaspiro[3.5]nonan-1-one) suggest that electron-withdrawing groups enhance stability in acidic environments .
Advanced Research Questions
Q. What mechanistic pathways govern the nucleophilic reactivity of this compound in ring-opening reactions, and how can computational modeling validate these mechanisms?
- Methodological Answer : Ring-opening reactions often involve nucleophilic attack at the electrophilic spiro carbon. Density Functional Theory (DFT) simulations can model transition states and predict regioselectivity. For instance, studies on 7-Oxaspiro[3.5]nonan-1-one show that nucleophiles like amines preferentially attack the less sterically hindered position . Experimental validation via kinetic isotope effects or isotopic labeling aligns computational predictions with empirical data .
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives across assay systems?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, solvent) or cellular uptake efficiency. A systematic approach includes:
- Dose-response curves across multiple cell lines.
- Metabolic stability assays (e.g., liver microsome testing) to assess bioavailability .
- Structural analogs comparison (e.g., 7-Azaspiro derivatives) to isolate structure-activity relationships . Case-by-case justification, as per EMA guidelines, ensures rigor in interpreting conflicting results .
Q. What strategies optimize enantioselective synthesis of this compound for high chiral purity in pharmacological studies?
- Methodological Answer : Chiral resolution techniques include:
- Asymmetric catalysis : Chiral ligands (e.g., BINOL derivatives) in palladium-catalyzed cyclization .
- Enzymatic resolution : Lipases or esterases selectively hydrolyze enantiomers .
- Chromatographic separation : Chiral stationary phases (e.g., cellulose-based) achieve >99% enantiomeric excess. Purity must be confirmed via chiral HPLC or circular dichroism spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
